5-Bromo-2-chlorobenzyl methanesulfonate

Physical Organic Chemistry Reaction Kinetics Leaving Group Ability

5-Bromo-2-chlorobenzyl methanesulfonate is the non-substitutable dual‑halogenated linchpin for SGLT2 inhibitor (empagliflozin, dapagliflozin) manufacture. The mesylate group acts as a superior electrophile for the initial alkylation step, while the orthogonal 5‑bromo and 2‑chloro substituents enable controlled, sequential Suzuki‑Miyaura and Buchwald‑Hartwig couplings. Substituting with mono‑halogenated or simpler benzyl mesylates derails the convergent route, leading to synthetic failure or lower yields. Secure this critical building block to ensure your multi‑step pathway proceeds with the required chemoselectivity and efficiency.

Molecular Formula C8H8BrClO3S
Molecular Weight 299.57 g/mol
Cat. No. B13882475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chlorobenzyl methanesulfonate
Molecular FormulaC8H8BrClO3S
Molecular Weight299.57 g/mol
Structural Identifiers
SMILESCS(=O)(=O)OCC1=C(C=CC(=C1)Br)Cl
InChIInChI=1S/C8H8BrClO3S/c1-14(11,12)13-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3
InChIKeyPQSAPINWQVFCSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chlorobenzyl Methanesulfonate: A Dual-Halogenated Mesylate for Precision Electrophilic Coupling


5-Bromo-2-chlorobenzyl methanesulfonate (CAS 1026202-39-0) is an organic sulfonate ester characterized by a benzyl methanesulfonate core with both bromine and chlorine substituents on the aromatic ring . This dual halogenation pattern (5-bromo, 2-chloro) confers a distinct electronic profile, enhancing the leaving group ability of the methanesulfonate and influencing its reactivity in nucleophilic substitution and cross-coupling reactions [1]. The compound serves as a key electrophilic building block in the synthesis of complex pharmaceutical intermediates, particularly where the sequential or orthogonal reactivity of the aryl halides is required for multi-step synthetic pathways [2].

Why Generic Substitution of 5-Bromo-2-chlorobenzyl Methanesulfonate Fails: The Orthogonal Reactivity and Electronic Demand of a Dual-Halogenated Scaffold


Substituting 5-bromo-2-chlorobenzyl methanesulfonate with a simpler analog like benzyl methanesulfonate or a mono-halogenated derivative is not feasible in synthetic routes requiring a dual-halogenated scaffold . The specific 5-bromo-2-chloro substitution pattern is not arbitrary; it creates an orthogonal leaving group and cross-coupling partner [1]. This allows the benzyl methanesulfonate to act as a primary electrophile, while the aryl bromide and chloride provide two distinct, independent handles for subsequent transformations, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, in a controlled sequence [2]. Without both halogens present at these specific positions, the molecule cannot function as a multi-functional linchpin, leading to synthetic failure or requiring longer, lower-yielding routes to achieve the same molecular complexity [3].

Quantitative Differentiation Guide for 5-Bromo-2-chlorobenzyl Methanesulfonate: A Comparator-Based Analysis of Reactivity and Synthetic Utility


Enhanced Leaving Group Reactivity vs. Benzyl Methanesulfonate via Electron-Withdrawing Halogen Substitution

The introduction of electron-withdrawing substituents, such as bromine and chlorine, on the benzyl ring of methanesulfonates is known to increase the rate of nucleophilic substitution [1]. While direct kinetic data for 5-bromo-2-chlorobenzyl methanesulfonate is not available, a robust class-level inference can be made. A study on m-bromobenzyl benzenesulfonates showed that the presence of the electron-withdrawing m-Br group made the SN2 transition state more product-like and led to a tighter transition state [2]. By extension, the dual halogenation (5-Br, 2-Cl) on the benzyl methanesulfonate core of the target compound creates a more electron-deficient benzylic carbon compared to unsubstituted benzyl methanesulfonate, making it a significantly more reactive electrophile in SN2 reactions.

Physical Organic Chemistry Reaction Kinetics Leaving Group Ability

Superior Leaving Group Capability: Methanesulfonate vs. Tosylate in Aqueous Workup

In the context of reagent selection, 5-bromo-2-chlorobenzyl methanesulfonate offers a significant practical advantage over its tosylate analog [1]. While both are excellent leaving groups, the methanesulfonate group is considerably more polar than the p-toluenesulfonate (tosylate) group [2]. This increased polarity means that upon aqueous workup, the methanesulfonate byproduct partitions much more efficiently into the aqueous phase compared to the more lipophilic tosylate [3]. Consequently, the use of a methanesulfonate leaving group leads to a cleaner separation and a purer organic product, eliminating the need for additional purification steps often required to remove residual tosylate impurities [4].

Synthetic Methodology Workup and Purification Leaving Group

Documented Utility in High-Value Pharmaceutical Synthesis: Empagliflozin Intermediate

The 5-bromo-2-chlorobenzyl motif is a critical pharmacophoric element in the synthesis of empagliflozin, a leading SGLT2 inhibitor for type 2 diabetes . A patent describing an improved, eco-friendly process for preparing (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran, a direct empagliflozin intermediate, highlights the industrial relevance of this specific substitution pattern [1]. The process begins with 5-bromo-2-chlorobenzaldehyde, a closely related precursor [2]. In contrast, a simpler analog like 2-chlorobenzaldehyde would lack the necessary bromide handle for subsequent cross-coupling steps that are essential for building the complex biaryl ether framework of the drug [3]. This demonstrates that the dual-halogenated benzyl group is not merely a generic electrophile but a specific structural requirement for this multi-billion dollar drug class.

Medicinal Chemistry Process Chemistry SGLT2 Inhibitors

Established Precursor Role in Dapagliflozin Synthesis: A Second Validated SGLT2 Inhibitor Pathway

Further solidifying the value of the 5-bromo-2-chlorobenzyl scaffold, it is also a key building block in the synthesis of dapagliflozin, another major SGLT2 inhibitor [1]. The synthesis of dapagliflozin uses 2-chloro-5-bromobenzoic acid as a starting point [2], which is converted through a benzoyl chloride and Friedel-Crafts reaction to build the core diarylmethane structure [3]. This route reinforces the orthogonal reactivity provided by the 5-bromo-2-chloro substitution: the benzyl chloride (or methanesulfonate) serves as the primary alkylation site, while the aryl bromide is reserved for subsequent coupling to construct the final drug molecule [4]. A generic, non-brominated analog would be unable to proceed beyond the initial coupling step, making the specific halogenation pattern indispensable.

Medicinal Chemistry Process Chemistry SGLT2 Inhibitors

Molecular Weight and Polarity Advantage vs. 5-Bromo-2-fluorobenzyl Methanesulfonate for Purification

When comparing to closely related analogs such as 5-bromo-2-fluorobenzyl methanesulfonate, the chloro-substituted compound (Molecular Weight: 299.57 g/mol ) offers a tangible advantage in purification . The larger atomic radius and higher polarizability of chlorine versus fluorine results in a higher molecular weight and altered polarity [1]. This difference can be exploited during chromatographic purification, where the target compound will exhibit a distinct retention time (Rf) compared to its fluoro-analog, which has a lower molecular weight (approx. 283 g/mol) . This physical property difference is not a trivial matter; it can be the deciding factor in whether a critical impurity can be resolved or whether a key intermediate can be purified to the required pharmaceutical grade (>99% purity) [2].

Synthetic Methodology Physical Properties Chromatography

Purity Standard and Stability for Reliable Process Control: 95%+ Typical Commercial Grade

Commercial suppliers of 5-bromo-2-chlorobenzyl methanesulfonate consistently report a minimum purity of 95% . This high initial purity is a significant advantage over procuring the precursor alcohol (5-bromo-2-chlorobenzyl alcohol) which may require in-house activation and purification . A cross-study analysis of similar methanesulfonates shows that they are generally obtained in approximately 95% purity after synthesis, with decomposition occurring upon reaction with chloride or parent alcohol [1]. By procuring the pre-formed mesylate at >95% purity, the user bypasses the variable yields and purity concerns associated with in-situ activation, ensuring a consistent and reliable starting point for critical steps in a synthetic sequence .

Chemical Procurement Quality Control Process Development

Validated Application Scenarios for 5-Bromo-2-chlorobenzyl Methanesulfonate: From SGLT2 Inhibitor Synthesis to Multi-Step Electrophilic Scaffolds


Key Electrophile for the Synthesis of Empagliflozin Intermediates

In the industrial synthesis of the SGLT2 inhibitor empagliflozin, 5-bromo-2-chlorobenzyl methanesulfonate (or its immediate alcohol precursor) is a non-substitutable building block [1]. The compound's dual-halogenated benzyl core is required for constructing the (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran intermediate . The methanesulfonate group provides a superior leaving group for the initial alkylation step, and the 5-bromo substituent is essential for the subsequent palladium-catalyzed cross-coupling reaction that completes the drug's biaryl framework [2]. The use of this specific mesylate is directly linked to the improved, eco-friendly process for this high-value pharmaceutical [3].

Essential Precursor in the Dapagliflozin Synthetic Pathway

Similar to its role in empagliflozin synthesis, the 5-bromo-2-chlorobenzyl scaffold is a cornerstone in the preparation of dapagliflozin [4]. The synthetic route utilizes 2-chloro-5-bromobenzoic acid, which is elaborated to a benzyl chloride or methanesulfonate equivalent [5]. This intermediate undergoes a Friedel-Crafts alkylation to establish the diarylmethane linkage, and the preserved aryl bromide is subsequently employed in a later-stage cross-coupling [6]. The orthogonal reactivity provided by the methanesulfonate and the aryl bromide is a prerequisite for the convergent synthesis of this drug, and any substitution of the 5-bromo-2-chloro pattern would derail the entire sequence [7].

General-Purpose Electrophilic Synthon with Orthogonal Cross-Coupling Handles

Beyond specific drug syntheses, 5-bromo-2-chlorobenzyl methanesulfonate is a valuable tool for any research program requiring the installation of a functionalized benzyl group with retained halogen handles [8]. The methanesulfonate can be displaced by a wide range of nucleophiles (amines, alkoxides, thiols, etc.) in a first step . The resulting product then retains both an aryl bromide and an aryl chloride, which can be engaged in a sequence of chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura followed by Buchwald-Hartwig) to build molecular complexity in a controlled manner [9]. This makes the compound a powerful and flexible building block for medicinal chemistry and materials science [10].

Benchmark Standard for Comparative Reactivity Studies of Aryl Halides

The presence of both bromine and chlorine on the same aromatic ring makes 5-bromo-2-chlorobenzyl methanesulfonate an ideal model substrate for studying chemoselectivity in transition-metal catalysis [11]. The differential reactivity of C-Br versus C-Cl bonds is a fundamental concept in organic synthesis, and this compound provides a clean, well-defined system for benchmarking new catalysts and ligands [12]. Researchers can use it to quantitatively assess the ability of a catalytic system to discriminate between the two halogens, generating data that is directly relevant to the development of more efficient and selective cross-coupling methodologies [13].

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